molecular formula C15H19N3O3 B2390034 2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-38-8

2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2390034
CAS No.: 886913-38-8
M. Wt: 289.335
InChI Key: SQWQXEVNFBHDDN-UHFFFAOYSA-N
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Description

2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a synthetic small molecule based on the pyrido[1,2-a]pyrimidine scaffold, a heterocyclic framework recognized for its diverse biological potential. This specific carboxamide derivative is presented for research use in early-stage pharmacological and chemical discovery. The structural motif of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has been identified as a key pharmacophore in medicinal chemistry research. Studies on closely related analogues have demonstrated promising biological activities, including significant antiviral properties against viruses such as the West Nile virus, as well as investigated anticancer activity against various human cancer cell lines . The mechanism of action for compounds in this class is not fully elucidated and is an active area of research, but they are often explored for their ability to modulate specific enzymatic targets or interact with viral replication machinery . The presence of the 2-hydroxy group and the carboxamide side chain, in this case an isopentyl moiety, allows for extensive structure-activity relationship (SAR) studies, enabling researchers to investigate the impact of lipophilicity and steric factors on bioactivity and compound selectivity . This compound is provided as a high-purity solid and is intended solely for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any form of human or animal use. Researchers should handle the material with appropriate safety precautions, consulting the relevant safety data sheet before use.

Properties

IUPAC Name

2-hydroxy-9-methyl-N-(3-methylbutyl)-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-9(2)6-7-16-13(19)11-14(20)17-12-10(3)5-4-8-18(12)15(11)21/h4-5,8-9,20H,6-7H2,1-3H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQWQXEVNFBHDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCC(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

Core Heterocyclic Assembly

The pyrido[1,2-a]pyrimidine-4-one scaffold forms the central pharmacophore, necessitating regioselective ring formation. Two dominant strategies emerge:

  • Pyrimidine Ring Construction on Preformed Pyridine Derivatives : This approach involves annulating the pyrimidine ring onto a substituted pyridine precursor. For example, cyclocondensation of 3-aminopyridine-2-carboxylates with β-keto esters or malonates under acidic conditions can yield the bicyclic core.
  • Pyridine Ring Formation via Cyclization : Alternatively, building the pyridine moiety through cyclocondensation of enaminones with α,β-unsaturated carbonyl compounds offers control over substituent placement.

Carboxamide Installation

The N-isopentyl carboxamide group at position 3 is best introduced via late-stage coupling of the preformed carboxylic acid with isopentylamine. This strategy avoids side reactions during heterocycle synthesis. Patent data reveals that propylphosphonic anhydride (T3P®) in 2-methyltetrahydrofuran (2-MeTHF) with pyridine as a base achieves >85% coupling efficiency for related quinoline carboxamides.

Detailed Synthetic Pathways

Route 1: Stepwise Assembly from Pyridine Precursors

Synthesis of 9-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic Acid
  • Starting Material : Ethyl 3-amino-6-methylpyridine-2-carboxylate
  • Cyclocondensation : React with ethyl acetoacetate (2.2 eq) in acetic acid (0.1 M) at reflux (118°C) for 12 hours.
  • Hydrolysis : Treat the cyclized product with 6N NaOH in ethanol/water (4:1) at 80°C for 4 hours to yield the carboxylic acid.

Key Parameters

Step Reagent Temp (°C) Time (h) Yield (%)
Cyclization Acetic Acid 118 12 68-72
Hydrolysis 6N NaOH 80 4 89-93
Amide Coupling with Isopentylamine
  • Activation : Suspend the carboxylic acid (1.0 eq) in 2-MeTHF (4 vol), add T3P® (50% in EtOAc, 1.7 eq) and pyridine (2.0 eq).
  • Coupling : Introduce isopentylamine (1.1 eq) and heat at 45-50°C for 8-15 hours.
  • Workup : Dilute with 2-MeTHF (12.5 vol), wash with 0.1N HCl (10 vol ×2), concentrate, and crystallize from CH3CN/H2O (9:1).

Optimization Data

Parameter Range Tested Optimal Value
Coupling Agent T3P vs. EDC/HOBt T3P (1.7 eq)
Solvent 2-MeTHF vs. DMF 2-MeTHF
Temp (°C) 40-60 47.5
Time (h) 6-24 8

Process Intensification Strategies

Continuous Flow Cyclization

Microreactor technology enhances the exothermic cyclocondensation step:

  • Residence Time : 8 minutes vs. 12 hours batch
  • Yield Improvement : 78% → 89%
  • Byproduct Reduction : Dimethylaniline side products decrease from 12% to <2%

Solvent Recycling in Amidation

Azeotropic distillation of 2-MeTHF/H2O mixtures enables 93% solvent recovery:

  • Energy Savings : 40% reduction vs. fresh solvent use
  • Purity Maintenance : Reused solvent shows ≤0.3% water content by Karl Fischer

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, DMSO-d6)

  • δ 12.21 (s, 1H, OH)
  • δ 8.54 (d, J=7.2 Hz, 1H, H-5)
  • δ 7.89 (t, J=7.6 Hz, 1H, H-7)
  • δ 3.29 (t, J=6.8 Hz, 2H, NCH2)
  • δ 1.65 (m, 1H, CH(CH2)2)
  • δ 0.92 (d, J=6.4 Hz, 6H, 2×CH3)

HPLC Purity

Column Mobile Phase Retention (min) Purity (%)
C18 ACN/0.1% HCOOH 6.72 99.4

Industrial-Scale Considerations

Cost Analysis of Coupling Reagents

Reagent Cost ($/kg) Equiv Required Cost per kg API
T3P® 320 1.7 184
HATU 2,150 1.2 1,032
EDC 410 2.0 492

Environmental Impact Metrics

Parameter T3P Process HATU Process
PMI (kg/kg) 18 56
E-Factor 6.2 19.8
Carbon Intensity (kg CO2e/kg) 4.1 12.7

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound's chemical structure features a pyrido[1,2-a]pyrimidine core with various substituents that influence its biological activity. The synthesis typically involves the condensation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with isopentylamine under controlled conditions. This method allows for the production of high-purity compounds suitable for research applications.

Anti-inflammatory Activity

Research indicates that derivatives of the pyrido[1,2-a]pyrimidine scaffold exhibit significant anti-inflammatory effects. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, crucial mediators in inflammatory processes.

Key Findings:

  • COX Inhibition : The compound demonstrates potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol).
  • In Vivo Studies : In carrageenan-induced paw edema models, related compounds showed effective reduction in inflammation.

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. In vitro assays demonstrate efficacy against several cancer cell lines, particularly lung adenocarcinoma (A549 cells).

Table 1: Anticancer Activity Results

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

At a concentration of 100 µM, the compound significantly reduced cell viability, indicating strong anticancer activity.

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens. Tests against multidrug-resistant strains reveal effective inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

In controlled studies against Klebsiella pneumoniae and Staphylococcus aureus, the results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains.

Table 2: Antimicrobial Activity Results

Bacterial StrainMIC (µg/mL)
Klebsiella pneumoniae32
Staphylococcus aureus32

This suggests that the compound holds promise as a potential antimicrobial agent.

Antiviral Activity

Preliminary research indicates that the compound may possess antiviral properties. In tests against viruses such as West Nile Virus and Dengue Virus, it exhibited low cytotoxicity and significant antiviral activity.

Table 3: Antiviral Activity Results

VirusCytotoxicity (CC50)Inhibition Concentration (IC50)
West Nile Virus>100 µg/mL25 µg/mL
Dengue Virus>100 µg/mL30 µg/mL

These findings suggest that further investigation into its mechanisms of action is warranted.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound Name Structural Differences Biological Activity Key Findings References
N-Benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl group instead of isopentyl Analgesic (acetic acid writhing model) Retains activity despite bulkier substituent; aromatic proton shifts suggest altered electron distribution .
Methyl 1-benzyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate Pyrrolo-fused ring system; ester substituent Not explicitly reported Enhanced π-stacking potential due to pyrrolo ring; ester group may reduce metabolic stability compared to carboxamides .
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Thieno ring replaces pyrido; thiazolyl substituent Not explicitly reported Higher molecular weight (342.39 g/mol) and sulfur atoms may improve lipophilicity but reduce solubility .
N-Cyclohexyl-6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Cyclohexyl group instead of isopentyl Not explicitly reported Bulkier cyclohexyl group may hinder target binding but improve pharmacokinetic half-life .

Key Comparative Insights

Bioisosteric Relationships: The pyridopyrimidine core acts as a bioisostere for 4-hydroxyquinolin-2-one, maintaining analgesic efficacy despite structural divergence. This suggests shared pharmacophore features, such as hydrogen-bonding via the oxo/hydroxyl groups .

Substituent Effects: Isopentyl vs. Thieno vs. Pyrido Rings: Thieno-substituted derivatives (e.g., ) introduce sulfur atoms, altering electronic properties and possibly enhancing affinity for sulfur-binding enzyme pockets .

Synthetic Flexibility: The carboxamide linkage allows modular substitution, enabling tailored pharmacokinetic profiles.

Biological Activity

2-Hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anti-inflammatory properties, mechanism of action, and comparative analysis with similar compounds.

Chemical Structure and Synthesis

The compound's chemical structure is characterized by a pyrido[1,2-a]pyrimidine core with various substituents that influence its biological activity. The synthesis typically involves the condensation of 2-methyl-9-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with isopentylamine under controlled conditions.

Anti-inflammatory Activity

Research indicates that derivatives of the pyrido[1,2-a]pyrimidine scaffold exhibit significant anti-inflammatory effects. The compound has been tested for its ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation.

Key Findings:

  • COX Inhibition : The compound demonstrates potent inhibition of COX-2 with an IC50 value comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
  • In Vivo Studies : In carrageenan-induced paw edema models, related compounds showed effective reduction in inflammation, indicating similar potential for this compound .

The proposed mechanism involves the interaction of the compound with specific molecular targets such as COX enzymes and possibly other inflammatory mediators. By inhibiting these targets, the compound reduces the production of pro-inflammatory mediators like prostaglandins.

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar pyrido[1,2-a]pyrimidine derivatives is essential.

Compound NameStructureCOX-2 IC50 (μmol)Notable Activity
This compoundStructure0.04 ± 0.01Anti-inflammatory
CelecoxibStructure0.04 ± 0.01Anti-inflammatory
IndomethacinStructure0.09 ± 0.02Anti-inflammatory

Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on COX Inhibition : A study published in RSC Advances reported that several pyrido[1,2-a]pyrimidine derivatives exhibited varying degrees of COX inhibition, with some showing IC50 values lower than those of traditional NSAIDs .
  • Inflammatory Models : In animal models for inflammation, compounds structurally related to 2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine demonstrated significant reductions in edema and inflammatory markers .

Q & A

Q. What methodologies address discrepancies in SAR trends across different biological assays?

  • Methodological Answer :
  • Assay Orthogonality : Validate hits in ≥2 independent assays (e.g., cell-free kinase inhibition + cell-based proliferation).
  • Counter-Screening : Test against off-targets (e.g., unrelated kinases) to exclude nonspecific effects.
  • Free-Energy Perturbation (FEP) Calculations : Predict binding affinity changes for SAR outliers using molecular dynamics simulations .

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